N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide
Overview
Description
OSM-S-153 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Mechanism of Action
Target of Action
Similar compounds are known to be involved in the suzuki-miyaura coupling reaction .
Mode of Action
It’s known that similar compounds participate in borylation reactions . In these reactions, the compound interacts with a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound is likely involved in the biochemical pathway of the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling a boronic acid with a halide under the action of a palladium catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis for the construction of carbon skeletons .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst . For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of complex organic molecules . The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the efficiency of the coupling reaction.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, this compound can inhibit certain kinases, leading to altered gene expression and cellular metabolism . Additionally, it has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to changes in gene expression and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It has been observed that prolonged exposure to light and air can lead to degradation, reducing its effectiveness in biochemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . This compound can affect metabolic flux by altering the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . The localization of this compound within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism.
Preparation Methods
The synthesis of OSM-S-153 involves the construction of the thienopyrimidine scaffold.
Chemical Reactions Analysis
OSM-S-153 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves halogenation, where halogens like chlorine or bromine are introduced into the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of OSM-S-153.
Scientific Research Applications
OSM-S-153 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound has low mammalian cell toxicity and a low propensity for resistance development, making it a promising candidate for further development . Additionally, it has been explored for its potential in inhibiting asparagine tRNA synthetase, which is crucial for protein translation in the malaria parasite .
Comparison with Similar Compounds
OSM-S-153 is structurally similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106. it has unique properties that make it stand out. For instance, OSM-S-153 has shown better solubility and stability compared to some of its analogs . Similar compounds include:
OSM-S-106: Another aminothienopyrimidine with potent antimalarial activity.
TCMDC-135294: A structurally related compound from the GSK library.
These compounds share a common scaffold but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-8-7-9-12(10-11)21(17,18)16(5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEWVSRTWWHXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585953 | |
Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-05-3 | |
Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486422-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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